3-(4-Tert-butyldimethylsilyloxyphenyl)propionic acid
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Overview
Description
3-{4-[(tert-Butyldimethylsilyl)oxy]phenyl}propanoic acid is an organic compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propanoic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole as an intermediate, which acts as a reactive silylating agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters . This method offers advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3)
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Organolithium reagents (RLi), Grignard reagents (RMgX), amines (RNH2)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols.
Scientific Research Applications
3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propanoic acid involves the protection of hydroxyl groups via silylation. The TBDMS group provides steric hindrance, which prevents unwanted side reactions and enhances the stability of the compound. The silylation reaction proceeds through the formation of a pentavalent silicon intermediate, driven by the formation of a strong Si-F bond .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyldimethylsilyloxy)phenylboronic acid: Similar in structure, with a boronic acid group instead of a propanoic acid moiety.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains an acetaldehyde group instead of a phenyl ring.
tert-Butyldimethylsilanol: Lacks the phenyl and propanoic acid groups, consisting only of the TBDMS group attached to a hydroxyl group.
Uniqueness
3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propanoic acid is unique due to its combination of a TBDMS-protected phenyl ring and a propanoic acid moiety. This structural feature provides both stability and reactivity, making it a valuable compound in various synthetic and research applications.
Biological Activity
3-(4-Tert-butyldimethylsilyloxyphenyl)propionic acid is a synthetic compound that has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C15H24O3Si
- Molecular Weight : 284.43 g/mol
- CAS Number : 1078-61-1
The biological activity of this compound is primarily attributed to its anti-inflammatory and immunomodulatory properties. The compound has been shown to affect cytokine production in peripheral blood mononuclear cells (PBMC), influencing both innate and adaptive immune responses.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies and Research Findings
Recent studies have explored the compound's potential in various therapeutic contexts:
- Anti-inflammatory Research :
- Antiproliferative Effects :
- Immunomodulation :
Discussion
The findings surrounding this compound suggest that it possesses significant biological activity with implications for therapeutic use. Its ability to modulate immune responses and inhibit inflammatory cytokines positions it as a candidate for further investigation in clinical settings.
Properties
Molecular Formula |
C15H24O3Si |
---|---|
Molecular Weight |
280.43 g/mol |
IUPAC Name |
3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C15H24O3Si/c1-15(2,3)19(4,5)18-13-9-6-12(7-10-13)8-11-14(16)17/h6-7,9-10H,8,11H2,1-5H3,(H,16,17) |
InChI Key |
LLPBCBGIDCIMCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CCC(=O)O |
Origin of Product |
United States |
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